The synthesis of 2-(2-isopropylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been described in the literature []. The procedure involves a multi-step reaction sequence starting with ethyl 2-(2-isopropylphenoxy)acetic acid. This acid is first converted to the corresponding acyl chloride, which is then reacted with 2-(4-morpholinyl)ethanamine to yield the final compound. The reaction is typically carried out in an inert solvent like dichloromethane and in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
The molecular structure of 2-(2-isopropylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been determined using X-ray crystallography []. The compound crystallizes in the orthorhombic crystal system with the space group Pbca. The crystal structure reveals the presence of intermolecular N—H⋅⋅⋅O hydrogen bonds. Additionally, two intramolecular interactions, N1-H1…O2 and N2-H2B…N1, are observed.
While specific applications are not extensively discussed in the provided literature, research suggests that 2-(2-isopropylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide demonstrates potential as an anticancer agent []. This activity is attributed to its ability to target the vascular endothelial growth factor receptor (VEGFR), a key protein involved in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR, this compound could potentially hinder the growth and spread of tumors.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: